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Introduction: (-)-Longifolene, a naturally occurring tricyclic sesquiterpene, is a readily available
and cost-effective starting material derived from pine resin.[1] Its unique and complex scaffold
makes it an attractive precursor for the synthesis of novel agrochemicals with diverse biological
activities. This document provides an overview of the application of (-)-longifolene in the
development of new fungicides and herbicides, complete with detailed experimental protocols
for key synthetic transformations and quantitative data on the biological efficacy of the resulting
compounds.

Fungicidal Derivatives of (-)-Longifolene

Recent research has demonstrated the potential of (-)-longifolene as a scaffold for the
development of potent fungicides, particularly those targeting the succinate dehydrogenase
(SDH) enzyme. SDH is a crucial enzyme in the mitochondrial electron transport chain and the
tricarboxylic acid cycle, making it an excellent target for antifungal agents.[1][2]

Longifolene-Derived Diacylhydrazines as SDH Inhibitors

A series of novel diacylhydrazine compounds derived from (-)-longifolene have been
synthesized and shown to exhibit significant antifungal activity against a range of plant
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pathogens.[1][3] These compounds are designed to mimic the binding of known SDH inhibitors.
Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of selected longifolene-derived
diacylhydrazine compounds against various phytopathogenic fungi.

P. piricola . .
Compound orbiculare A.solani (% G. zeae (%
R Group (% . .
ID S (% inhibition) inhibition)
inhibition) S
inhibition)
5a o-1 Ph 97.5[1][2] 80.5[1][2] 72.1[1][2] 67.1[1][2]
~ (Commercial
Chlorothalonil L 92.9[2] 75.0[2] 45.0[2] 58.3[2]
Fungicide)

Experimental Protocol: Synthesis of Longifolene-Derived Diacylhydrazines

This protocol describes a general three-step synthesis of longifolene-derived diacylhydrazines,
starting from (-)-longifolene.

Step 1: Isomerization-Aromatization of (-)-Longifolene (1) to Longifolene-derived Tetralin (2)
e Reagents: (-)-Longifolene, Zinc Chloride (ZnClz)

e Procedure: A mixture of (-)-longifolene and a catalytic amount of anhydrous zinc chloride is
heated to reflux at 140 °C for 8 hours. The reaction progress is monitored by thin-layer
chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with a
suitable organic solvent (e.g., diethyl ether), and washed with water and brine. The organic
layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The
crude product is purified by column chromatography to yield longifolene-derived tetralin (2).

[1][2]

Step 2: Oxidation of Tetralin (2) to Tetralone (3) and Subsequent Baeyer-Villager Oxidation to
Lactone (4)
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» Reagents: Longifolene-derived tetralin (2), tert-butyl hydroperoxide (TBHP), Copper(ll)
chloride (CuClz), Acetonitrile (CH3sCN), m-Chloroperoxybenzoic acid (m-CPBA),
Dichloromethane (CH2zCl2)

e Procedure (Oxidation to Tetralone): To a solution of tetralin (2) in acetonitrile, a catalytic
amount of CuClz and TBHP are added. The reaction mixture is stirred at 40 °C. After
completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate
and extracted with an organic solvent. The combined organic layers are dried and
concentrated to give the crude tetralone (3).[1][2]

e Procedure (Baeyer-Villager Oxidation): The tetralone (3) is dissolved in dichloromethane,
and m-CPBA is added portion-wise at room temperature. The reaction is stirred until the
starting material is consumed (monitored by TLC). The reaction mixture is then washed with
a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried and
concentrated to afford the lactone (4).[1][2]

Step 3: Synthesis of Diacylhydrazine Derivatives (5a-v)
o Reagents: Lactone (4), Substituted acylhydrazines, Ethanol (EtOH)

e Procedure: A solution of lactone (4) (1.00 g, 4.31 mmol) in ethanol (5 mL) is added dropwise
to a solution of the respective substituted acylhydrazine (12.93 mmol) in ethanol (5 mL) at 78
°C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and
washed three times with 5.0% aqueous HCI solution (10 mL each). The resulting precipitate
is collected by filtration, washed with water, and dried to yield the final diacylhydrazine
compounds (yields typically range from 75.0-80.0%).[1][2]

Signaling Pathway
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Caption: Inhibition of Succinate Dehydrogenase (SDH) by longifolene-derived fungicides.

Longifolene-Derived Diphenyl Ether Carboxylic Acids

Another class of fungicides derived from (-)-longifolene are diphenyl ether-carboxylic acid
compounds. These have also shown promising broad-spectrum antifungal activities.[4]

Quantitative Antifungal Activity Data

C.
. L . P. piricola

Compound A. solani (% arachidicol R. solani (%

R Group . . (%

ID inhibition) a (% inhibition) S
o inhibition)
inhibition)

7b 4-CN 85.9[4] 82.7[4] 82.7[4] 81.4[4]

7l 3-CN - 80.4[4] 80.7[4] 80.3[4]

Experimental Protocol: Synthesis of Longifolene-Derived Diphenyl Ether-Carboxylic Acids

The synthesis of these compounds follows a multi-step pathway starting from the previously
described intermediate, lactone (4).

Step 1: Methanolysis of Lactone (4) to Methyl Ester (5)
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» Reagents: Lactone (4), Methanol (MeOH), Sulfuric Acid (H2S0Oa4)

e Procedure: A solution of lactone (4) in methanol is refluxed in the presence of a catalytic
amount of concentrated sulfuric acid for 6 hours. The solvent is removed under reduced
pressure, and the residue is neutralized with a saturated aqueous solution of sodium
bicarbonate and extracted with an organic solvent. The organic layer is dried and
concentrated to give the methyl ester (5).[4]

Step 2: Ullmann Condensation to form Diphenyl Ether (6a-v)

o Reagents: Methyl ester (5), various substituted phenols or halides, Cesium Carbonate
(Cs2C0:s), Copper(l) Bromide (CuBr), 2-picolyl methyl ketone, Dimethyl sulfoxide (DMSO)

o Procedure: A mixture of methyl ester (5), the appropriate substituted phenol or halide,
Cs2C0s3, CuBr, and 2-picolyl methyl ketone in DMSO is heated at 90 °C. After completion,
the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The
organic layer is washed, dried, and concentrated. The crude product is purified by column
chromatography to yield the diphenyl ether derivatives (6a-v).[4]

Step 3: Hydrolysis to Carboxylic Acids (7a-v)
» Reagents: Diphenyl ether (6a-v), Sodium Hydroxide (NaOH), Methanol (MeOH)

e Procedure: The diphenyl ether derivative is dissolved in methanol, and an agueous solution
of NaOH is added. The mixture is refluxed for 5 hours. After cooling, the methanol is
removed under reduced pressure, and the aqueous solution is acidified with HCI. The
resulting precipitate is collected by filtration, washed with water, and dried to give the final
carboxylic acid products (7a-v).[4]

Herbicidal Derivatives of (-)-Longifolene

(-)-Longifolene has also been utilized as a starting material for the synthesis of novel
herbicides, including primary amine carboxylates and phenoxyacetic acid derivatives. These
compounds have demonstrated significant herbicidal activity against various weeds, in some
cases surpassing commercial herbicides.[5][6]
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Longifolene-Derived Primary Amine Carboxylates and
Phenoxyacetates

By introducing an amine functionality, a range of salt-based herbicides can be prepared. This
approach can enhance water solubility and herbicidal efficacy.

Quantitative Herbicidal Activity Data

The following table presents the half-maximal inhibitory concentration (ICso) values for selected
longifolene-derived herbicides against the root and shoot growth of Lolium multiflorum Lam.
and Brassica campestris.

Root Growth ICso Shoot Growth ICso

Compound ID Target Weed

(mmoliL) (mmoliL)
51 L. multiflorum ~0.010[5][6]
51 B. campestris - ~0.023[5][6]
6b B. campestris ~0.0002[7] ~0.0002[7]
6¢C B. campestris ~0.0002[7] ~0.0002[7]
Glyphosate L. multiflorum >0.010
Glyphosate B. campestris - >0.023

Experimental Protocol: Synthesis of w-aminomethyl longifolene and its Carboxylate Salts
Step 1: Synthesis of w-aminomethyl longifolene (5)

This synthesis involves a multi-step process starting from (-)-longifolene, proceeding through
a Prins and halogenation reaction, followed by a modified Gabriel synthesis.[6]

e Procedure Overview: (-)-Longifolene undergoes a Prins reaction with formaldehyde
followed by halogenation to yield an intermediate. This intermediate reacts with potassium
phthalimide in DMF. The resulting phthalimide derivative is then treated with hydrazine
hydrate to yield w-aminomethyl longifolene (compound 5).[6]
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Step 2: Synthesis of Primary Amine Carboxylate Salts (5a-)
* Reagents: w-aminomethyl longifolene (5), various carboxylic acids

e Procedure: The desired carboxylic acid is added to a solution of w-aminomethyl longifolene
(5) in a suitable solvent (e.g., ethanol). The mixture is stirred at room temperature, and the
resulting salt is typically isolated by precipitation or evaporation of the solvent. The products
are often purified by recrystallization.[8]

Experimental Workflow
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Caption: Synthetic workflow for longifolene-derived herbicides.

Conclusion:

(-)-Longifolene is a valuable and versatile natural product for the synthesis of novel
agrochemicals. The examples provided herein for fungicides and herbicides demonstrate the
potential to generate compounds with high efficacy, in some cases exceeding that of
commercial standards. The detailed protocols offer a starting point for researchers to explore
this promising area of agrochemical development further. The unique structural features of
longifolene provide a rich platform for the design of a new generation of sustainable and
effective crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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